

Activity of Antifungal Agent 25 Against Fluconazole-Resistant Strains: A Technical Overview

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Compound of Interest		
Compound Name:	Antifungal agent 25	
Cat. No.:	B12428814	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal activity of **Antifungal Agent 25**, with a particular focus on its efficacy against fluconazole-resistant fungal strains. The information presented herein is compiled from available technical data sheets and established experimental methodologies in the field of antifungal drug discovery.

Quantitative Data Summary

The in vitro antifungal activity of **Antifungal Agent 25** has been evaluated against a panel of pathogenic fungi, including fluconazole-resistant strains of Candida albicans. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

Table 1: In Vitro Antifungal Activity of Antifungal Agent 25 (MIC in μg/mL)



Fungal Strain	MIC (μg/mL)
Candida albicans (SC5314)	<0.03[1]
Candida albicans (GIM 2.194)	<0.03[1]
Cryptococcus neoformans (GIM 2.209)	<0.03[1]
Candida tropicalis (GIM 2.183)	0.25[1]
Aspergillus fumigatus (cgmcc 3.7795)	0.5[1]
Candida albicans (Fluconazole-resistant strain CaR)	0.5[1]
Candida albicans (Fluconazole and Itraconazole-resistant strain 17#)	>64[1]

Table 2: In Vivo Pharmacokinetic Parameters of

Antifungal Agent 25 in SD Rats (2 mg/kg, i.v.)

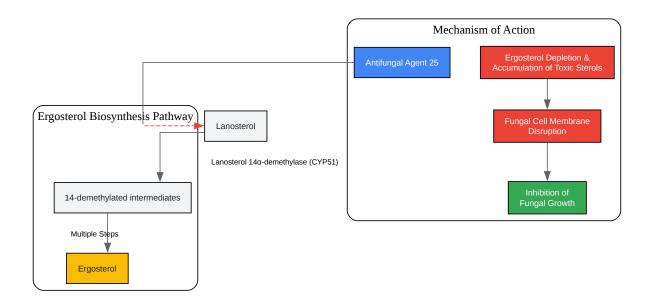
Parameter	Value
C0 (ng/mL)	482 ± 108[1]
T1/2 (h)	3.34 ± 2.37[1]
Vdss (L/kg)	10.3 ± 3.12[1]
CI (mL/min/kg)	69.4 ± 18.8[1]
AUC0-last (ng·h/mL)	483 ± 137[1]
AUC0-inf (ng·h/mL)	5.5 ± 136[1]

Mechanism of Action

Antifungal Agent 25 functions as an inhibitor of ergosterol biosynthesis, a critical pathway for maintaining the integrity of the fungal cell membrane. Specifically, it targets and inhibits the enzyme lanosterol 14α -demethylase (CYP51).[1] This enzyme is a key component of the ergosterol biosynthesis pathway. Its inhibition leads to the depletion of ergosterol and the



accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.



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Mechanism of action of Antifungal Agent 25.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of novel antifungal agents. While the specific protocols for **Antifungal Agent 25** are not publicly available, these represent standard and widely accepted procedures in the field.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.



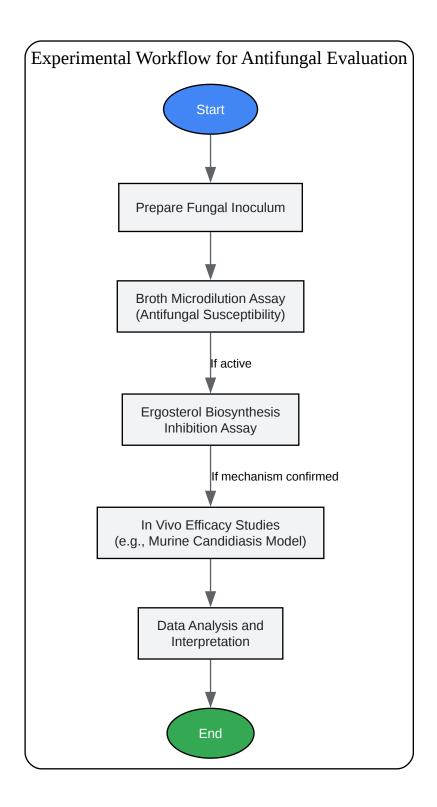
- Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
- Drug Dilution: Antifungal Agent 25 is serially diluted in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
- Incubation: An equal volume of the fungal inoculum is added to each well of the microtiter plate. The plate is then incubated at 35°C for 24-48 hours.
- MIC Determination: The MIC is determined as the lowest concentration of the antifungal
 agent that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction)
 compared to the drug-free control well.

Ergosterol Biosynthesis Inhibition Assay

This assay is performed to confirm the inhibitory effect of the antifungal agent on the ergosterol biosynthesis pathway.

- Fungal Culture and Treatment: Candida albicans cells are grown in a suitable broth medium to mid-log phase. The culture is then treated with various concentrations of **Antifungal** Agent 25 and incubated for a defined period (e.g., 8-16 hours).
- Sterol Extraction: After incubation, the fungal cells are harvested by centrifugation. The cell
 pellet is washed and then subjected to saponification with alcoholic potassium hydroxide to
 release the sterols.
- Non-saponifiable Lipid Extraction: The non-saponifiable lipids, including sterols, are extracted from the saponified mixture using an organic solvent such as n-heptane.
- Sterol Analysis: The extracted sterols are dried, derivatized (e.g., silylated), and then analyzed by gas chromatography-mass spectrometry (GC-MS). The inhibition of ergosterol biosynthesis is determined by the reduction in the ergosterol peak and the accumulation of the lanosterol peak in the treated samples compared to the untreated control.





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References

- 1. Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors PMC [pmc.ncbi.nlm.nih.gov]
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